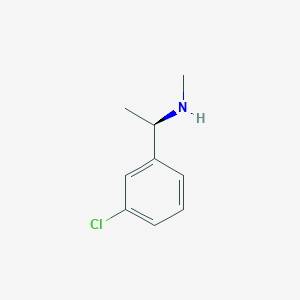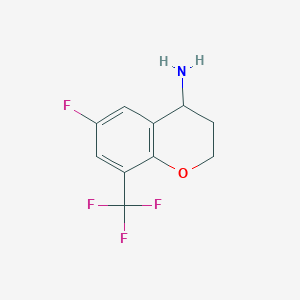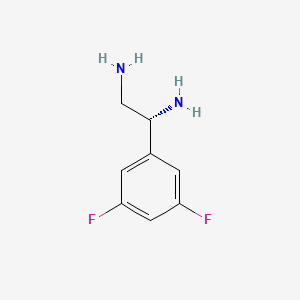![molecular formula C10H9ClF3NO B13045712 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is a chemical compound with the molecular formula C10H9ClF3NO. It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted phenyl ring.
Métodos De Preparación
The synthesis of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .
Análisis De Reacciones Químicas
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:
1-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetone: This compound has an additional chloro group, which may alter its reactivity and binding properties.
1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]acetone: The position of the trifluoromethyl group is different, which can affect the compound’s overall electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects that can be fine-tuned for various applications .
Propiedades
Fórmula molecular |
C10H9ClF3NO |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3 |
Clave InChI |
FIORCOMXJLATGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
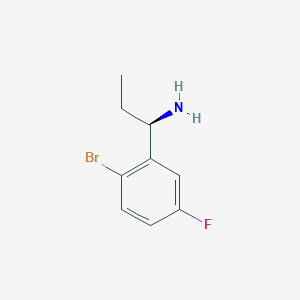
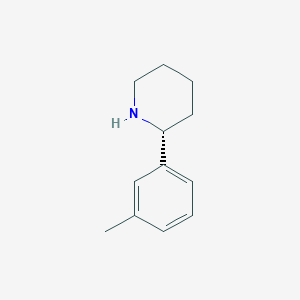
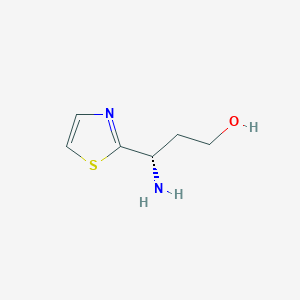

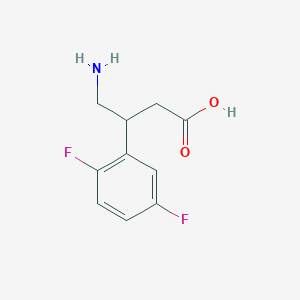
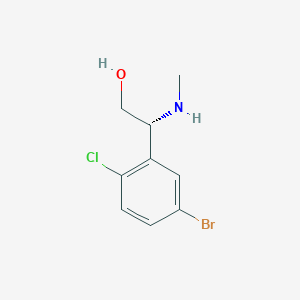
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
